[2-(Oxan-2-yloxy)cyclopentyl]methanol
CAS No.: 53229-74-6
Cat. No.: VC5557683
Molecular Formula: C11H20O3
Molecular Weight: 200.278
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 53229-74-6 |
|---|---|
| Molecular Formula | C11H20O3 |
| Molecular Weight | 200.278 |
| IUPAC Name | [2-(oxan-2-yloxy)cyclopentyl]methanol |
| Standard InChI | InChI=1S/C11H20O3/c12-8-9-4-3-5-10(9)14-11-6-1-2-7-13-11/h9-12H,1-8H2 |
| Standard InChI Key | VGPZOQUMOOQFOH-UHFFFAOYSA-N |
| SMILES | C1CCOC(C1)OC2CCCC2CO |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
[2-(Oxan-2-yloxy)cyclopentyl]methanol consists of a cyclopentane ring substituted at the 2-position with an oxane (tetrahydropyran) ether group. The adjacent carbon bears a hydroxymethyl (-CHOH) moiety, creating a stereochemically rich framework. The oxane ring adopts a chair conformation, with the ether oxygen participating in hydrogen-bonding interactions that influence solubility and reactivity .
Table 1: Key Identifiers of [2-(Oxan-2-yloxy)cyclopentyl]methanol
| Property | Value |
|---|---|
| CAS Number | 53229-74-6 |
| Molecular Formula | |
| Molar Mass | 200.27 g/mol |
| Density (Predicted) | 1.08 ± 0.1 g/cm³ |
| Boiling Point (Predicted) | 312.0 ± 27.0 °C |
| pKa (Predicted) | 15.05 ± 0.10 |
Stereochemical Considerations
The stereochemistry of the oxane ring and cyclopentane backbone significantly impacts its physical and chemical behavior. Comparative analysis with related compounds, such as (2S)-oxan-2-ylmethanol (CID 6950811) and [(2R,6S)-6-(Cyclohexyloxy)oxan-2-yl]methanol (CID 71380048), reveals that substituent positioning alters boiling points, solubility, and synthetic utility . For instance, the (2S)-configured oxane derivative exhibits a lower molar mass (116.16 g/mol) due to the absence of the cyclopentyl group, highlighting the role of structural complexity in property modulation .
Physicochemical Properties
Thermal Stability and Phase Behavior
The compound’s predicted boiling point of 312°C suggests moderate thermal stability, aligning with trends observed in branched ether-alcohols. Its density (1.08 g/cm³) implies a liquid state at room temperature, facilitating handling in solution-phase reactions .
Solubility and Reactivity
Polar functional groups (-OH, ether) enhance solubility in protic solvents (e.g., water, alcohols), while the hydrophobic cyclopentane and oxane rings promote miscibility with organic solvents like dichloromethane. The hydroxymethyl group’s nucleophilicity makes it susceptible to oxidation, yielding carboxylic acid derivatives under strong oxidizing conditions.
Analytical Characterization
Spectroscopic Methods
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NMR Spectroscopy: and NMR would resolve distinct signals for the cyclopentyl, oxane, and hydroxymethyl groups. For example, the oxane oxygen’s deshielding effect would shift adjacent proton signals to ~3.5–4.5 ppm .
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Mass Spectrometry: High-resolution MS would confirm the molecular ion peak at m/z 200.27, with fragmentation patterns revealing cleavage of the ether linkage .
Multivariate Analysis
Orthogonal Projections to Latent Structures Discriminant Analysis (OPLS-DA), as applied in metabolomic studies of tea compounds , could differentiate [2-(Oxan-2-yloxy)cyclopentyl]methanol from stereoisomers by modeling variance in spectral or chromatographic data. Variable Importance in Projection (VIP) scores would highlight key diagnostic features, such as hydroxyl group vibrations in IR spectra.
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